3-Chloro-6-methylpyrazine-2-carbonitrile
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Overview
Description
3-Chloro-6-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is characterized by a pyrazine ring substituted with a chlorine atom at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-6-methylpyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with methylating agents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Chloro-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Chloro-6-methylpyrazine-2-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrazine compounds have been shown to inhibit enzymes such as aspartate decarboxylase, which plays a role in the synthesis of coenzyme A . This inhibition can lead to energy depletion and affect cellular survival.
Comparison with Similar Compounds
3-Chloro-6-methylpyrazine-2-carbonitrile can be compared with other pyrazine derivatives such as:
3-Chloropyrazine-2-carbonitrile: Lacks the methyl group at the 6-position.
6-Methylpyrazine-2-carbonitrile: Lacks the chlorine atom at the 3-position.
3-Methylpyrazine-2-carbonitrile: Lacks the chlorine atom at the 3-position and has a different substitution pattern.
The presence of both the chlorine and methyl groups in this compound imparts unique chemical properties that differentiate it from these similar compounds.
Properties
IUPAC Name |
3-chloro-6-methylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOGIWQSAYUWGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857429 |
Source
|
Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1366181-81-8 |
Source
|
Record name | 3-Chloro-6-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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